molecular formula C25H34ClFN4O2S B11972462 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione

Cat. No.: B11972462
M. Wt: 509.1 g/mol
InChI Key: PVVXFRPBVLCDDH-UHFFFAOYSA-N
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Description

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides under basic conditions.

    Attachment of the 2-Chloro-6-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the purine core is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base.

    Formation of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine: This compound shares some structural similarities but differs in its core structure and functional groups.

    2-Chloro-6-fluorophenylboronic acid: Another compound with a similar phenyl group but different overall structure and reactivity.

Uniqueness

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is unique due to its combination of a purine core with diverse functional groups, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H34ClFN4O2S

Molecular Weight

509.1 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H34ClFN4O2S/c1-3-4-5-6-7-8-9-10-11-12-16-31-21-22(30(2)24(33)29-23(21)32)28-25(31)34-17-18-19(26)14-13-15-20(18)27/h13-15H,3-12,16-17H2,1-2H3,(H,29,32,33)

InChI Key

PVVXFRPBVLCDDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C

Origin of Product

United States

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